7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative featuring a 4-chlorophenoxypropyl chain, a 4-ethylpiperazine substituent, and methyl groups at positions 1 and 3 of the purine core.
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O4/c1-4-27-9-11-28(12-10-27)21-24-19-18(20(31)26(3)22(32)25(19)2)29(21)13-16(30)14-33-17-7-5-15(23)6-8-17/h5-8,16,30H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIISNKMZALUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The target compound’s key substituents include:
- 4-Chlorophenoxy group: Enhances lipophilicity and may improve receptor binding via halogen interactions.
- 4-Ethylpiperazine : Increases solubility and modulates pharmacokinetics compared to unsubstituted piperazine.
- Methyl groups at positions 1 and 3 : Likely stabilize the purine scaffold against metabolic degradation.
Table 1: Structural Comparison with Analogues
*Calculated based on molecular formula.
Pharmacological Activity
- Cytotoxicity : Purine derivatives like those in exhibit cytotoxic activity linked to Abl kinase inhibition, with GI50 values in the low µM range . The target compound’s 4-ethylpiperazine group may enhance cellular uptake compared to unsubstituted piperazine analogues (e.g., ), though direct activity data is lacking.
- Enzyme Inhibition: highlights purine-based PDK1/IRAK inhibitors with nanomolar IC50 values. The ethylpiperazine moiety in the target compound could mimic these effects, but potency may vary with halogen placement (4-Cl vs. 3-Cl in ) .
Electrochemical Behavior
demonstrates that purine derivatives (e.g., theophylline) exhibit pH-dependent oxidation peaks.
Key Research Findings and Gaps
- Structural Advantages: The 4-chlorophenoxy and ethylpiperazine groups likely confer superior binding affinity and metabolic stability compared to methoxy or methyl-substituted analogues (e.g., and ) .
- Activity Gaps : While provides cytotoxicity benchmarks for purine derivatives, the target compound’s specific IC50/GI50 values remain unstudied.
- Synthetic Feasibility : and suggest that nitrogen-rich scaffolds (e.g., benzimidazoles, purines) are synthetically accessible, but the target compound’s complex substituents may require advanced techniques like those described in (SHELX refinement) .
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